1-(Benzyloxy)-4-ethoxybenzene

Description

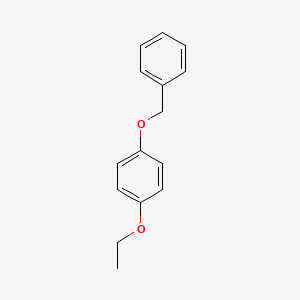

1-(Benzyloxy)-4-ethoxybenzene (CAS: 1250414-67-5) is a diaryl ether derivative featuring a benzyloxy (-OCH₂C₆H₅) group at position 1 and an ethoxy (-OCH₂CH₃) group at position 4 on a benzene ring. This compound belongs to a class of aromatic ethers with applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

1-ethoxy-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-2-16-14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKUPTWZGDJTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-4-ethoxybenzene can be synthesized through a multi-step process involving the protection and substitution of functional groups on a benzene ring. One common method involves the following steps:

Protection of Hydroxyl Group: The hydroxyl group on the benzene ring is protected using benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.

Ethoxylation: The protected benzene ring is then subjected to ethoxylation using ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy group at the fourth position.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-ethoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the benzyloxy group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions where the benzyloxy or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Hydroxybenzene derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-4-ethoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its structural versatility.

Material Science: It is used in the production of polymers and other advanced materials.

Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-ethoxybenzene involves its interaction with specific molecular targets, leading to various chemical transformations. The benzyloxy and ethoxy groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction mechanisms.

Comparison with Similar Compounds

Halogen-Substituted Analogs

1-(Benzyloxy)-4-chlorobenzene (CAS: N/A) and 1-(Benzyloxy)-4-bromobenzene (CAS: 6793-92-6) are halogenated derivatives where the ethoxy group is replaced by Cl or Br. Key differences include:

- Reactivity : Halogens (Cl, Br) increase electrophilicity, enhancing susceptibility to nucleophilic substitution compared to the ethoxy group, which is electron-donating.

- Physical Properties :

- Crystal Structure : In 1-Benzyloxy-4-chlorobenzene, benzene rings are nearly coplanar (dihedral angle: 3.4°), stabilized by weak C–H⋯C interactions . The ethoxy group’s bulk may disrupt coplanarity, altering crystal packing.

Nitro-Substituted Analog

1-Benzyloxy-4-nitrobenzene (CAS: 1145-76-2) features a nitro (-NO₂) group instead of ethoxy. Key distinctions:

- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing aromatic ring electron density compared to ethoxy.

- Safety : Nitro compounds are often irritants (Hazard Code: Xi ), whereas ethoxy derivatives are generally less reactive.

- Applications: Nitro groups are intermediates in amine synthesis, while ethoxy groups may enhance solubility in non-polar media.

Methoxy and Ethynyl Derivatives

1-(Benzyloxy)-4-methoxybenzene (hypothetical) and 1-(Benzyloxy)-4-ethynylbenzene (CAS: 84284-70-8 ) highlight substituent effects:

- Methoxy vs. For example, FeCl₂/₃-catalyzed O-alkylation of methoxy analogs yields 43–53% , while ethoxy groups might hinder reactivity due to increased steric hindrance.

- Ethynyl Group : The ethynyl (-C≡CH) substituent in 1-(Benzyloxy)-4-ethynylbenzene introduces sp hybridization, enabling click chemistry applications. Its boiling point (328.5°C ) exceeds that of ethoxy analogs, reflecting stronger intermolecular interactions.

Structural and Physical Properties

Biological Activity

1-(Benzyloxy)-4-ethoxybenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the first position and an ethoxy group at the fourth position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

- Molecular Formula : C₁₅H₁₆O₂

- Molecular Weight : 228.29 g/mol

- CAS Number : 69697-44-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both benzyloxy and ethoxy groups allows for diverse interactions, such as hydrogen bonding and hydrophobic interactions, which can influence its reactivity and biological efficacy.

Research Findings

- PPAR Agonism : Studies have indicated that related compounds exhibit activity as agonists for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating metabolism, cellular differentiation, and inflammation. For instance, a compound structurally similar to this compound demonstrated significant PPARα agonism, leading to the upregulation of target genes involved in fatty acid metabolism .

- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The mechanism involves scavenging free radicals and enhancing the body’s antioxidant defenses.

- Anticancer Potential : Some investigations have explored the anticancer properties of similar compounds, indicating that they may inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways involved include modulation of cell cycle regulators and apoptotic factors.

Case Study 1: PPARα Agonism in Diabetic Models

A study examined the effects of a PPARα agonist derived from a similar chemical scaffold on diabetic retinopathy in a rat model. The compound was administered systemically and resulted in reduced retinal vascular leakage, demonstrating potential therapeutic benefits for diabetic complications .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Retinal Vascular Leakage (µm) | 120 | 40 |

| Body Weight (g) | 250 | 260 |

| Blood Glucose Level (mg/dL) | 180 | 150 |

Case Study 2: Antioxidant Activity Evaluation

Another investigation focused on evaluating the antioxidant capacity of various derivatives of benzyloxy-substituted compounds using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited significant scavenging activity compared to standard antioxidants.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 75 |

| Standard Antioxidant | 85 |

Applications in Research

This compound serves as an important intermediate in organic synthesis, particularly in developing pharmaceuticals and advanced materials. Its structural versatility makes it suitable for creating various derivatives with enhanced biological activity.

Comparative Analysis with Related Compounds

The following table compares the biological activities of this compound with similar compounds:

| Compound | PPAR Activity | Antioxidant Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 1-(Benzyloxy)-2-ethoxybenzene | Low | Moderate | Low |

| 1-(Benzyloxy)-4-methoxybenzene | High | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.